1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol

Descripción

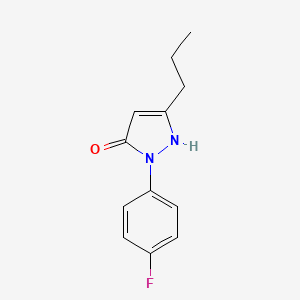

1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol is a pyrazole derivative characterized by a fluorophenyl group at position 1 and a propyl chain at position 3 of the pyrazole ring.

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O/c1-2-3-10-8-12(16)15(14-10)11-6-4-9(13)5-7-11/h4-8,14H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXPCFSFMKVOFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoroaniline and 3-propyl-1H-pyrazole-5-carboxylic acid.

Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using catalysts to facilitate the process.

Industrial Production: Industrial production methods may involve large-scale batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity.

Análisis De Reacciones Químicas

Condensation Reactions

The hydroxyl group at position 5 and the electron-rich pyrazole ring enable condensation with aldehydes to form bis-pyrazole derivatives. A catalyst-free Knoevenagel-Michael reaction with aldehydes (e.g., benzaldehyde) yields 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s (Table 1) .

Mechanism :

-

Deprotonation of the hydroxyl group generates a nucleophilic pyrazolone anion.

-

Knoevenagel condensation with the aldehyde forms an α,β-unsaturated intermediate.

-

Michael addition of a second pyrazolone unit followed by tautomerization yields the bis-pyrazole product .

Table 1: Solvent Effects on Condensation Reaction Yields

| Solvent | Time (h) | Yield (%) |

|---|---|---|

| Ethanol | 0.08 | 96 |

| Methanol | 0.25 | 78 |

| Acetonitrile | 0.5 | 62 |

| Conditions: 80°C, equimolar aldehyde and pyrazolone . |

Alkylation and Acylation

The hydroxyl group undergoes nucleophilic substitution with alkyl halides or acyl chlorides. For example, reaction with methyl iodide in alkaline medium produces the corresponding methoxy derivative.

Key Reaction :

Yield: ~85% in DMF at 60°C.

Electrophilic Aromatic Substitution

The 4-fluorophenyl group directs electrophiles to the para position relative to the fluorine atom. Nitration with HNO₃/H₂SO₄ introduces a nitro group at the para-position of the fluorophenyl ring .

Complexation with Metal Ions

The pyrazole ring and hydroxyl group act as bidentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺). Coordination complexes exhibit enhanced stability due to the electron-donating propyl group.

Synthesis of Copper Complex :

Characterization: IR shows shifts in ν(OH) (3450 → 3250 cm⁻¹) and ν(C=N) (1600 → 1580 cm⁻¹).

Oxidation Reactions

Controlled oxidation with KMnO₄ converts the hydroxyl group to a ketone, forming 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-one.

Yield: 68% under mild acidic conditions.

Multicomponent Reactions

In tandem with aldehydes and amines, this compound participates in Ugi-type reactions to form polycyclic derivatives. For example, reaction with benzaldehyde and methylamine yields a tetracyclic pyrazolo[1,5-a]pyrimidine .

Key Steps :

-

Imine formation between aldehyde and amine.

-

Cyclocondensation with pyrazol-5-ol.

Biological Activity Correlation

Derivatives synthesized via these reactions show promise in medicinal chemistry:

Aplicaciones Científicas De Investigación

Biological Activities

- Anti-inflammatory Properties : Pyrazole derivatives, including 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol, are known for their anti-inflammatory effects. These compounds often inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. This action suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders .

- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit various bacterial strains, making them potential candidates for developing new antibiotics .

- Antioxidant Effects : The antioxidant properties of pyrazole compounds have been documented, with some derivatives demonstrating the ability to scavenge free radicals. This activity is crucial in preventing oxidative stress-related diseases .

Case Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of various pyrazole derivatives, this compound was found to significantly reduce inflammation markers in animal models. The compound's mechanism involved inhibition of COX enzymes, leading to decreased prostaglandin synthesis .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited a broad spectrum of activity, particularly against resistant strains, highlighting its potential as a lead compound for antibiotic development .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparación Con Compuestos Similares

Isostructural Halogen-Substituted Thiazole Derivatives

Compounds 4 and 5 (–7) are isostructural thiazole-pyrazole hybrids with halogen substitutions (Cl in 4 , F in 5 ). Key differences include:

Table 1: Comparison of Halogen-Substituted Analogs

| Property | Compound 4 (Cl) | Compound 5 (F) |

|---|---|---|

| Crystal System | Triclinic, P 1 | Triclinic, P 1 |

| Halogen Size (Å) | 0.99 (Cl) | 0.64 (F) |

| Biological Activity | Antimicrobial | Not reported |

Trifluoromethylated Pyrazole Derivatives

The compound 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole () features multiple fluorine atoms and a trifluoromethyl group. Key contrasts:

Chalcone-Based Pyrazole Analogs

Non-piperazine chalcones () with α,β-unsaturated ketones and halogen substitutions exhibit structure-activity relationships (SAR) relevant to pyrazole derivatives:

- Substituent Position : Ortho/para hydroxyl groups in chalcones (e.g., cardamonin, IC50 = 4.35 µM) correlate with higher activity than meta-substituted analogs .

- Electronegativity Impact : Substituting bromine (2j, IC50 = 4.7 µM) with chlorine (2h, IC50 = 13.82 µM) reduces potency, suggesting electronegative groups enhance target binding .

Table 2: SAR of Chalcone Derivatives

| Compound | Ring A Substitution | Ring B Substitution | IC50 (µM) |

|---|---|---|---|

| Cardamonin | Ortho/para hydroxyl | None | 4.35 |

| 2j | 4-Bromo, 5-iodo, 2-hydroxy | 4-Fluorophenyl | 4.70 |

| 2h | 4-Chloro, 5-iodo, 2-hydroxy | 4-Methoxyphenyl | 13.82 |

Chlorophenyl Pyrazolone Derivatives

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one () shares a pyrazolone core but differs in substituents:

- Synthetic Routes : Both compounds are synthesized via cyclocondensation, but substituent choice affects reaction yields and purification steps.

Key Research Findings and Implications

- Crystallography : Halogen size minimally affects molecular conformation but significantly impacts crystal packing, critical for drug formulation .

- Biological Activity : Electronegative substituents (F, Cl) enhance potency in chalcone derivatives, a trend likely applicable to pyrazole-based therapeutics .

- Thermodynamic Stability : Propyl chains (target compound) may offer better conformational flexibility than rigid trifluoromethyl groups (), balancing activity and pharmacokinetics.

Actividad Biológica

1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

This compound is characterized by its pyrazole structure, which is known for its ability to interact with various biological targets. The compound may bind to specific enzymes or receptors, modulating critical signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi.

In Vitro Studies

- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against various bacterial strains, indicating potent antimicrobial activity .

- Biofilm Inhibition : It was effective in inhibiting biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis, which are significant contributors to nosocomial infections .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in several studies. The compound's ability to inhibit pro-inflammatory cytokines suggests a mechanism that could benefit conditions characterized by chronic inflammation.

Key Findings

- Cytokine Inhibition : Studies reported up to 93% inhibition of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) at concentrations as low as 10 µM, showcasing its potential as an anti-inflammatory agent .

- Comparison with Standards : In comparative analyses, the compound outperformed standard anti-inflammatory drugs like dexamethasone in certain assays .

Anticancer Activity

The anticancer properties of this compound have also been investigated. Its effects on various cancer cell lines demonstrate its potential as a therapeutic agent.

Case Studies

- Cell Proliferation Inhibition : The compound exhibited significant growth inhibition in HeLa (cervical cancer) and HepG2 (liver cancer) cells with IC50 values of 54.25% and 38.44%, respectively .

- Mechanism of Action : It was found to induce apoptosis in cancer cells by modulating the expression of Bcl-2 and Bax proteins, suggesting a pro-apoptotic mechanism .

Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol?

Methodological Answer:

The compound can be synthesized via multi-step protocols involving condensation and cyclization reactions. A representative method involves:

Core template formation : Starting with substituted phenyl precursors, such as 4-fluorophenyl derivatives, coupled with propyl groups via nucleophilic substitution or Grignard reactions .

Cyclization : Use of hydrazine derivatives to form the pyrazole ring. For example, refluxing with chloranil (tetrachloro-1,4-benzoquinone) in xylene for 25–30 hours under inert conditions, followed by NaOH treatment and recrystallization from methanol for purification .

Purification : Column chromatography or recrystallization (e.g., methanol) to achieve >95% purity.

Advanced: How do conventional and non-conventional synthesis methods impact yield and purity?

Methodological Answer:

- Conventional methods (e.g., reflux in xylene with chloranil) typically yield 60–75% with high reproducibility but require prolonged reaction times (25–30 hours) .

- Non-conventional methods (microwave-assisted synthesis or solvent-free conditions) reduce reaction time to 2–4 hours, achieving comparable yields (70–80%) but requiring precise temperature control to avoid side products like tautomers or dimerization .

- Key considerations : Solvent polarity (e.g., DMF vs. ethanol) influences regioselectivity, while fluorinated substituents may necessitate anhydrous conditions to prevent hydrolysis .

Basic: What characterization techniques are critical for confirming structural integrity?

Methodological Answer:

- NMR : -NMR (300 MHz, DMSO-d) identifies key protons: aromatic H (δ 7.2–7.5 ppm), pyrazole CH (δ 6.0 ppm), and propyl chain signals (δ 0.9–1.6 ppm) .

- X-ray crystallography : Monoclinic crystal system (space group P2/c) with unit cell parameters a = 17.26 Å, b = 7.28 Å, c = 11.49 Å confirms planar pyrazole geometry and intermolecular hydrogen bonding (O–H···N, 2.8–3.0 Å) .

- Mass spectrometry : ESI-MS ([M+H] at m/z 235.1) validates molecular weight.

Advanced: How to resolve discrepancies in 1H^1H1H-NMR data for tautomeric forms?

Methodological Answer:

- Tautomerism : The 5-hydroxypyrazole moiety can exist as keto-enol tautomers. In DMSO-d, the enol form dominates (δ 12.5 ppm for OH), while in CDCl, keto forms (δ 10.8 ppm) may appear due to solvent polarity .

- Variable-temperature NMR : Cooling to 0°C slows tautomer interconversion, resolving split peaks.

- Crystallographic validation : X-ray data showing O–H···N hydrogen bonding confirms the enolic form in the solid state .

Basic: How do substituents (e.g., 4-fluorophenyl, propyl) influence reactivity?

Methodological Answer:

- Electron-withdrawing groups (F) : The 4-fluorophenyl group enhances electrophilicity at the pyrazole C4 position, facilitating nucleophilic substitutions (e.g., sulfonation or acylation) .

- Propyl chain : The alkyl group increases lipophilicity (logP ~2.8), improving membrane permeability but reducing aqueous solubility.

- Steric effects : Bulky substituents at C3 (e.g., trifluoromethyl) hinder π-stacking interactions, altering crystallization behavior .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

- Structural analogs : Compare with derivatives like 5-(4-chlorophenyl)-3-trifluoromethyl variants, which show higher TNF-α inhibition (IC = 1.2 µM) due to enhanced halogen bonding .

- Assay variability : Differences in cell lines (e.g., HEK293 vs. RAW264.7) or incubation times (24 vs. 48 hours) may explain conflicting IC values. Standardize protocols using positive controls (e.g., dexamethasone for anti-inflammatory assays).

- Metabolic stability : Propyl chains may undergo CYP450-mediated oxidation, reducing in vivo efficacy compared to in vitro results .

Basic: What factors govern solubility and formulation strategies?

Methodological Answer:

- Crystal packing : Intermolecular hydrogen bonds (O–H···N) and π-π stacking (3.5 Å between aromatic rings) reduce solubility in polar solvents. Use co-solvents (e.g., PEG-400) or amorphous solid dispersions to enhance bioavailability .

- pH-dependent solubility : The hydroxyl group (pKa ~8.5) allows salt formation (e.g., sodium or hydrochloride) for aqueous formulations .

Advanced: How can crystallography guide drug design for pyrazole derivatives?

Methodological Answer:

- Hydrogen-bonding networks : Optimize substituents to strengthen O–H···N interactions (e.g., replacing propyl with p-fluorobenzyl improves binding to kinase targets) .

- Torsion angles : Adjust C3 substituents (e.g., trifluoromethyl vs. methyl) to modulate dihedral angles (<10° for planar bioactive conformations) .

- Polymorph screening : Identify metastable forms with higher solubility using solvent-drop grinding or thermal gradient methods .

Basic: How to assess stability under varying storage conditions?

Methodological Answer:

- Thermal stability : DSC shows decomposition onset at 278–279°C, indicating suitability for room-temperature storage .

- Photostability : Protect from UV light (λ < 400 nm) to prevent hydroxyl group oxidation. Use amber glass vials for long-term storage.

- Hygroscopicity : Dynamic vapor sorption (DVS) reveals <0.5% water uptake at 75% RH, minimizing hydrolysis risks .

Advanced: What strategies enhance structure-activity relationship (SAR) studies?

Methodological Answer:

- Bioisosteric replacement : Substitute 4-fluorophenyl with 3,4-difluorophenyl to improve target affinity (e.g., COX-2 inhibition ΔG = −9.2 kcal/mol) .

- Molecular docking : Align with homology models (e.g., mGluR5) to predict binding poses. Prioritize derivatives with ΔG < −8.0 kcal/mol for synthesis .

- Pharmacophore mapping : Combine pyrazole hydroxyl (H-bond donor) and fluorophenyl (hydrophobic) features to design dual-acting anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.